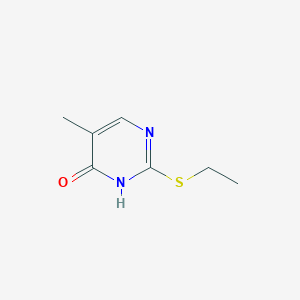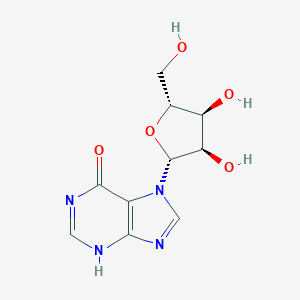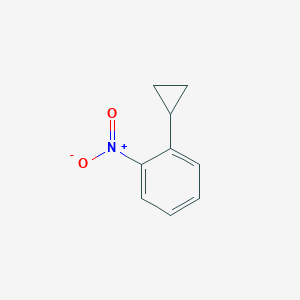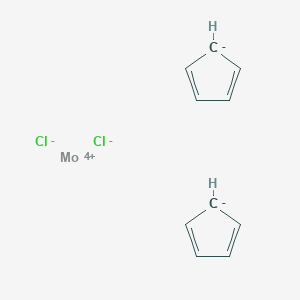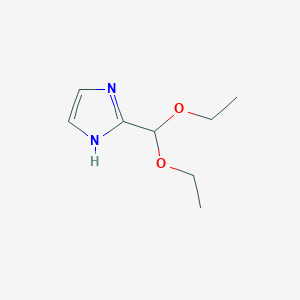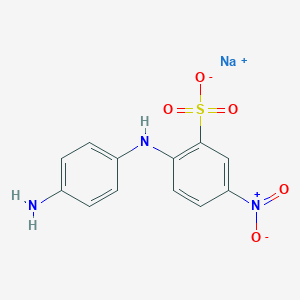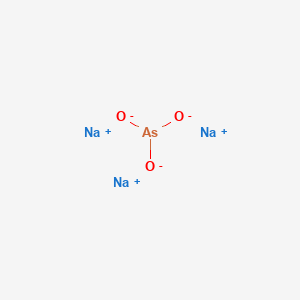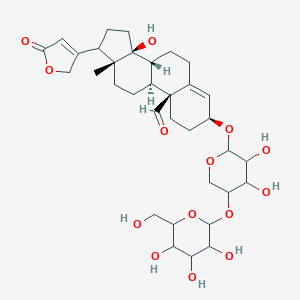
Hyrcanoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyrcanoside is a steroid glycoside, specifically a cardiac glycoside, which is a type of compound known for its potent biological activities It is derived from the plant species Coronilla varia LThis compound has been studied for its potential anticancer properties and its ability to inhibit Na+/K±ATPase, an enzyme crucial for cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hyrcanoside typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the seeds of Coronilla varia L. using various chromatographic techniques. The isolation process includes solvent extraction, followed by purification using column chromatography and crystallization .
Industrial Production Methods
The focus has been on optimizing the extraction and purification processes to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Hyrcanoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted glycosides. These products are often studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Hyrcanoside serves as a model compound for studying glycosidic bonds and their reactivity.
Biology: It is used to investigate the role of cardiac glycosides in cellular processes, particularly in relation to Na+/K±ATPase inhibition.
Medicine: This compound has shown promise as an anticancer agent, with studies indicating its ability to induce cell cycle arrest and apoptosis in cancer cells
Mechanism of Action
Hyrcanoside exerts its effects primarily through the inhibition of Na+/K±ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound disrupts ion homeostasis, leading to increased intracellular calcium levels. This mechanism is crucial for its anticancer activity, as the elevated calcium levels can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Hyrcanoside is often compared to other cardiac glycosides, such as:
- Ouabain
- Digitoxin
- Cymarin
These compounds share a similar mechanism of action, inhibiting Na+/K±ATPase. this compound is unique in its specific glycosidic structure and its potential for selective anticancer activity. Unlike some other cardiac glycosides, this compound has shown lower systemic toxicity and higher selectivity for cancer cells .
Properties
CAS No. |
15001-93-1 |
|---|---|
Molecular Formula |
C34H48O14 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S)-3-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C34H48O14/c1-32-7-5-20-21(34(32,43)9-6-19(32)16-10-24(37)44-13-16)3-2-17-11-18(4-8-33(17,20)15-36)46-30-28(41)26(39)23(14-45-30)48-31-29(42)27(40)25(38)22(12-35)47-31/h10-11,15,18-23,25-31,35,38-43H,2-9,12-14H2,1H3/t18-,19?,20-,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32+,33+,34-/m0/s1 |
InChI Key |
HFXNSSUZFCOFIY-JJRUEEJWSA-N |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CCC2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Synonyms |
hyrcanoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


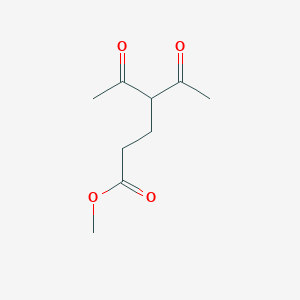
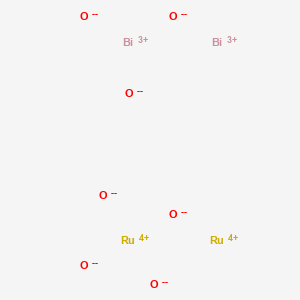

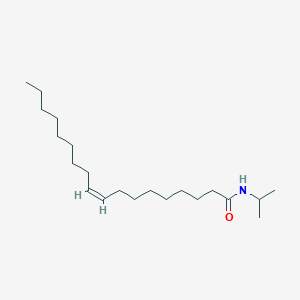
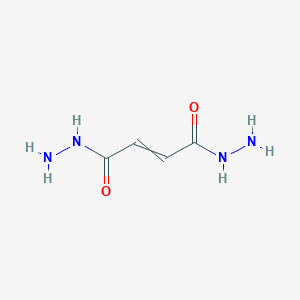
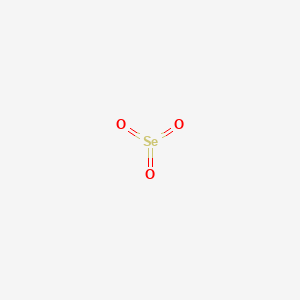
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
